N-(2,4-difluorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
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Description
N-(2,4-difluorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C26H21F2N3O3S and its molecular weight is 493.53. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
One study highlights the microwave-assisted synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, evaluated as potent antibacterial agents. These compounds were synthesized through a series of reactions involving 2-aminobenzothiazole, chloroacetyl chloride, hydrazine hydrate, isatin, and Thioglycolic acid, demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria (Borad, Patel, et al., 2015).
Anti-inflammatory and Antioxidant Activities
Another study synthesized and evaluated a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides for their anti-inflammatory and antioxidant properties. These compounds showed promising results in DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition assays, indicating their potential as therapeutic agents with antioxidant and/or anti-inflammatory capabilities (Koppireddi et al., 2013).
Anticonvulsant Evaluation
The anticonvulsant activities of indoline derivatives containing aryloxadiazole amine and benzothiazole acetamide motifs were explored, with compounds designed to fulfill specific pharmacophoric requirements. The study included in silico molecular docking to predict interactions with Na+ channels and GABAA receptors, highlighting a compound with significant efficacy in maximal electroshock and subcutaneous pentylenetetrazole seizure models, suggesting the therapeutic potential of these derivatives in managing convulsive disorders (Nath et al., 2021).
Antiplasmodial Properties
Research on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides evaluated their in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Compounds displaying a specific substitution pattern exhibited low toxicity and potential antiplasmodial activity, suggesting a novel avenue for malaria treatment research (Mphahlele, Mmonwa, & Choong, 2017).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O3S/c1-15-7-9-18(11-16(15)2)31-24(33)14-35-26(31)19-5-3-4-6-22(19)30(25(26)34)13-23(32)29-21-10-8-17(27)12-20(21)28/h3-12H,13-14H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHGIZGYMKLZRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=C(C=C(C=C5)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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